An In-depth Technical Guide to the Chemical Structure of Dexamethasone β-D-glucuronide
An In-depth Technical Guide to the Chemical Structure of Dexamethasone β-D-glucuronide
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic formation of Dexamethasone β-D-glucuronide, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Dexamethasone and its Glucuronide Metabolite
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive effects.[1][2] Its therapeutic applications are extensive, ranging from treating inflammatory and autoimmune conditions to its use in oncology and, more recently, in managing severe COVID-19.[1][3] Understanding the metabolic fate of dexamethasone is crucial for optimizing its therapeutic efficacy and safety profile.
One of the primary metabolic pathways for dexamethasone is glucuronidation, a phase II metabolic reaction that conjugates the drug with glucuronic acid.[4][5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of Dexamethasone β-D-glucuronide.[5] The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of dexamethasone, facilitating its excretion from the body.[5]
Dexamethasone β-D-glucuronide is not just a simple metabolite; it is a key molecule in understanding the pharmacokinetics of dexamethasone. Furthermore, its structure has been explored for potential use as a prodrug for targeted drug delivery, particularly to the colon.[6][7] This guide delves into the detailed chemical structure and properties of this important metabolite.
Chemical Structure and Identifiers
The chemical structure of Dexamethasone β-D-glucuronide is characterized by the dexamethasone core linked to a glucuronic acid molecule via a β-glycosidic bond at the C21 hydroxyl group.
Visual Representation
A 2D chemical structure of Dexamethasone β-D-glucuronide is presented below.
(Image of the 2D structure of Dexamethasone beta-D-glucuronide would be placed here if image generation were supported)
Chemical Identifiers
For precise identification and database referencing, the following identifiers are used:
| Identifier | Value | Source |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | PubChem[8][9] |
| SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)O)O)O)O)O)C">C@HO)F)C | PubChem[8][9] |
| InChI Key | UBHXMSIBGRGDSX-VFGCUDCLSA-N | PubChem[8][9][10] |
| CAS Number | 152154-28-4 | PubChem[8] |
| PubChem CID | 10099499 | PubChem[8][10] |
Physicochemical Properties
The physicochemical properties of Dexamethasone β-D-glucuronide are summarized in the table below. These properties are computationally predicted and sourced from PubChem.[8][9]
| Property | Value |
| Molecular Formula | C₂₈H₃₇FO₁₁ |
| Molecular Weight | 568.6 g/mol |
| XLogP3-AA | 0.7 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 12 |
| Rotatable Bond Count | 5 |
| Exact Mass | 568.23199015 Da |
| Complexity | 1170 |
The sodium salt of Dexamethasone β-D-glucuronide is also commonly available and has a molecular formula of C₂₈H₃₆FNaO₁₁ and a molecular weight of 590.6 g/mol .[7][11][12]
Metabolic Formation: The Glucuronidation Pathway
The formation of Dexamethasone β-D-glucuronide is a critical step in the metabolism and clearance of dexamethasone.[4] This biotransformation occurs primarily in the liver.[4]
The overall process can be visualized as follows:
Caption: Metabolic pathway of dexamethasone glucuronidation.
The enzymatic reaction involves the transfer of glucuronic acid from the co-enzyme uridine diphosphate glucuronic acid (UDPGA) to the C21 hydroxyl group of dexamethasone.[5] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[5] The resulting glucuronide conjugate is more water-soluble and is readily eliminated from the body via urine and bile.[4]
Chemical Synthesis
The chemical synthesis of Dexamethasone β-D-glucuronide is a multi-step process that requires careful control of reaction conditions and the use of protecting groups. While specific, detailed protocols for this exact compound are proprietary or embedded within broader research, the general synthetic strategies for steroid glucuronides can be outlined.
Common synthetic approaches involve the coupling of a protected glucuronic acid derivative with dexamethasone.[13] The hydroxyl groups of the glucuronic acid moiety are typically protected with acetyl or other suitable groups to prevent side reactions. The carboxylic acid group is often protected as a methyl ester.
Generalized Synthetic Protocol
A generalized, illustrative protocol for the synthesis of Dexamethasone β-D-glucuronide is as follows:
-
Protection of Glucuronic Acid: Commercially available glucuronic acid is first per-acetylated and the carboxylic acid is esterified to yield a protected glucuronyl donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide.
-
Glycosylation Reaction: Dexamethasone is reacted with the protected glucuronyl donor in the presence of a glycosylation promoter, such as a silver or mercury salt, in an aprotic solvent. This forms the β-glycosidic linkage at the C21 hydroxyl group of dexamethasone.
-
Deprotection: The protecting groups (acetyl and methyl ester) are removed under basic conditions, for example, using sodium methoxide in methanol followed by saponification with sodium hydroxide, to yield the final product, Dexamethasone β-D-glucuronide.
-
Purification: The crude product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Spectroscopic Characterization
The structure of Dexamethasone β-D-glucuronide is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the structure and confirm the stereochemistry of the glycosidic bond. While a specific spectrum for this compound is not publicly available, representative chemical shifts can be inferred from the structures of dexamethasone and glucuronic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.
| Technique | Expected Observation |
| ¹H NMR | Signals corresponding to the steroid backbone of dexamethasone and the protons of the glucuronic acid moiety. The anomeric proton of the glucuronic acid would appear as a doublet with a coupling constant characteristic of a β-linkage. |
| ¹³C NMR | Resonances for all 28 carbon atoms. The chemical shifts of the carbons in the steroid nucleus and the glucuronic acid would be consistent with the proposed structure. |
| HRMS (ESI-) | [M-H]⁻ ion at m/z 567.2251, corresponding to the molecular formula C₂₈H₃₆FO₁₁. |
Applications in Research and Drug Development
Dexamethasone β-D-glucuronide serves several important roles in scientific research and pharmaceutical development:
-
Metabolite Standard: It is used as an analytical standard for the quantification of dexamethasone metabolism in pharmacokinetic and drug-drug interaction studies.[4]
-
Prodrug Development: The glucuronide conjugate has been investigated as a colon-targeting prodrug.[6] The rationale is that the prodrug would be stable in the upper gastrointestinal tract and then be hydrolyzed by β-glucuronidase enzymes, which are abundant in the colonic microflora, to release the active dexamethasone at the site of inflammation in conditions like inflammatory bowel disease.[6]
-
Toxicology Studies: Understanding the formation and clearance of this metabolite is essential for assessing the long-term safety and potential toxicity of dexamethasone.
Conclusion
Dexamethasone β-D-glucuronide is a key metabolite in the disposition of dexamethasone. Its chemical structure, characterized by the conjugation of glucuronic acid to the dexamethasone core, renders it highly water-soluble and facilitates its excretion. A thorough understanding of its formation, chemical properties, and synthesis is vital for researchers and professionals in the fields of pharmacology, drug metabolism, and medicinal chemistry. The continued study of this and other drug metabolites will undoubtedly contribute to the development of safer and more effective therapeutic agents.
References
-
PubChem. Dexamethasone Beta-D-Glucuronide Sodium Salt. [Link]
-
ResearchGate. Chemical structure of dexamethasone. [Link]
-
Global Substance Registration System (GSRS). DEXAMETHASONE .BETA.-D-GLUCURONIDE. [Link]
-
Journal of Pharmaceutical Sciences. In Vitro Evaluation of dexamethasone-beta-D-glucuronide for Colon-Specific Drug Delivery. [Link]
-
PubChem. Dexamethasone. [Link]
-
YouTube. Synthesis of Dexamethasone and Related Fluorinated Corticosteroid Prodrugs. [Link]
-
PubChem. Dexamethasone beta-D-glucuronide. [Link]
-
PubChem. Dexamethasone beta-D-glucuronide. [Link]
-
MDPI. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? [Link]
- Google Patents.
-
ResearchGate. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. [Link]
-
Royal Society of Chemistry. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy. [Link]
-
Nature. Glucocorticoid (dexamethasone)-induced metabolome changes in healthy males suggest prediction of response and side effects. [Link]
-
Wikipedia. Glucuronidation. [Link]
-
NIST. Information from the InChI. [Link]
-
National Center for Biotechnology Information. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. [Link]
-
PubChem. Dexamethasone Cipecilate. [Link]
- Google Patents. Method for preparing dexamethasone and series products thereof.
-
IUPHAR/BPS Guide to PHARMACOLOGY. Dexamethasone. [Link]
Sources
- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand | StressMarq Biosciences Inc. [stressmarq.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Drug–Drug Interactions Involving Dexamethasone in Clinical Practice: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
- 6. In vitro evaluation of dexamethasone-beta-D-glucuronide for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Dexamethasone beta-D-glucuronide | C28H37FO11 | CID 10099499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dexamethasone beta-D-glucuronide | C28H37FO11 | CID 10099499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Dexamethasone Beta-D-Glucuronide Sodium Salt | C28H36FNaO11 | CID 163285288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dexamethasone b-D-Glucuronide Sodium (>90%) [lgcstandards.com]
- 13. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
